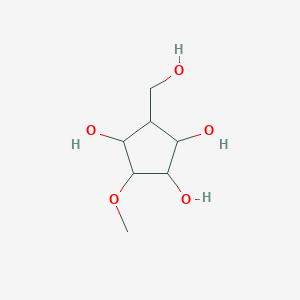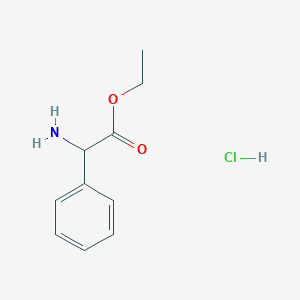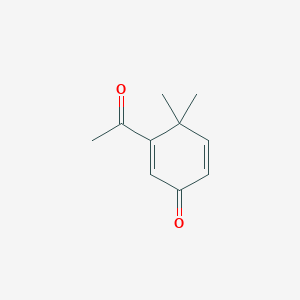
Carboxyebselen
Übersicht
Beschreibung
Carboxyebselen is a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS) . It is also known by other names such as HOOC-Ebs, Carboxyl-ebselen, NSC639765, and 2-(4-Carboxyphenyl)-1,2-benzisoselenazol-3(2H)-one .
Molecular Structure Analysis
Carboxyebselen has a molecular formula of C14H9NO3Se and a molecular weight of 318.20 . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Carboxyebselen molecule . It contains a total of 30 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
Carboxyebselen, a derivative of Ebselen, inhibits NOS present in enzymatic preparations from bovine endothelium, porcine cerebella, and murine spleen . It is both more potent and more selective for the constitutive endothelial NOS than Ebs .Physical And Chemical Properties Analysis
Carboxyebselen has a chemical formula of C14H9NO3Se and an exact mass of 318.97 . Its elemental analysis shows that it contains C (52.85%), H (2.85%), N (4.40%), O (15.08%), and Se (24.82%) . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Biocatalysis and Enzymatic Applications
Carboxylic acid reductases (CARs), which are widely distributed in bacteria, fungi, and plants, have garnered significant attention in biocatalysis, contributing to advancements in greener and sustainable synthetic processes. These enzymes can efficiently and selectively reduce a range of carboxylic acid substrates to corresponding aldehydes, a transformation that is challenging using chemical methods (Qu et al., 2018). Similarly, CARs are recognized as valuable catalysts for the selective one-step reduction of carboxylic acids to aldehydes, offering potential applications in various synthetic processes, including the preparation of aldehydes for the flavor and fragrance sector (Winkler, 2018).
Environmental and Biotechnological Implications
Carboxylated fullerenes have potential applications in nanotechnology, nanomaterials, and bionanomedicine. The physico-chemical properties of these compounds, along with their applications as nanomodifiers of polyelectrolytes and uses in medicine and agriculture, highlight their significance in science and technology (Semenov et al., 2017).
Microbial Pathways and Carbon Cycle
Carboxylases, key enzymes in the biosphere, catalyze the fixation of inorganic carbon (CO2) and play crucial roles in autotrophy, carbon assimilation, and other microbial pathways. These enzymes also hold promise for future uses in synthetic biology, such as transforming carbon dioxide into valuable compounds and producing novel antibiotics (Erb, 2011).
Antithrombotic and Antimicrobial Coatings
A carboxyl-ebselen-based layer-by-layer film, fabricated by assembling carboxyl-ebselen immobilized polyethylenimine and alginate, has been developed for potential antithrombotic and antimicrobial applications. The film can generate nitric oxide from endogenous S-nitrosothiols and reduce living bacterial surface attachment, demonstrating its applicability in biomedical device surfaces (Cai et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
While specific future directions for Carboxyebselen are not mentioned in the resources, it is part of a class of compounds that are currently under clinical trials for the prevention and treatment of various disorders such as cardiovascular diseases, arthritis, stroke, atherosclerosis, and cancer . As with all research compounds, further studies are needed to fully understand its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEPTYDLLXMPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165469 | |
| Record name | Carboxyebselen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxyebselen | |
CAS RN |
153871-75-1 | |
| Record name | Carboxyebselen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153871751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyebselen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)




![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)




![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)

